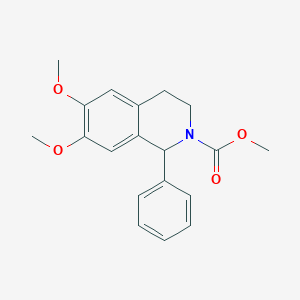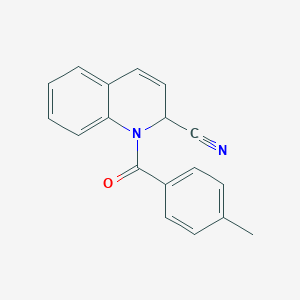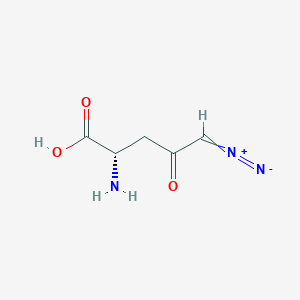
N-Methylpicolinium perchlorate
Vue d'ensemble
Description
N-Methylpicolinium perchlorate: is a quaternary ammonium salt derived from picoline, a methyl derivative of pyridine. This compound is known for its photochemical properties and is used in various scientific research applications, particularly in the fields of chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Methylpicolinium perchlorate can be synthesized through the methylation of picoline followed by the addition of perchloric acid. The general synthetic route involves the following steps:
Methylation of Picoline: Picoline is reacted with a methylating agent such as methyl iodide or dimethyl sulfate to form N-methylpicoline.
Formation of Perchlorate Salt: The N-methylpicoline is then treated with perchloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions: N-Methylpicolinium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of this compound.
Substitution: The compound can undergo substitution reactions where the perchlorate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various anions like chloride, bromide, or nitrate can be introduced under appropriate conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of N-methylpicolinium.
Reduction Products: Reduced forms of the original compound.
Substitution Products: N-methylpicolinium salts with different anions.
Applications De Recherche Scientifique
N-Methylpicolinium perchlorate has several scientific research applications, including:
Chemistry: Used as a photochemical reagent in the study of electron transfer processes and photorelease mechanisms.
Biology: Employed in the investigation of biological systems, particularly in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-methylpicolinium perchlorate involves its ability to participate in electron transfer reactions. The compound can act as an electron acceptor or donor, depending on the reaction conditions. This property makes it useful in photochemical studies where light-induced electron transfer is crucial. The molecular targets and pathways involved include interactions with various enzymes and proteins, leading to changes in their activity and function.
Comparaison Avec Des Composés Similaires
- N-Methyl-4-picolinium iodide
- N-Methyl-4-picolinium bromide
- N-Methyl-4-picolinium chloride
Comparison: N-Methylpicolinium perchlorate is unique due to its perchlorate anion, which imparts distinct photochemical properties compared to other N-methylpicolinium salts. The perchlorate ion enhances the compound’s ability to participate in electron transfer reactions, making it more effective in photochemical applications. Additionally, the perchlorate salt is more stable and less hygroscopic than its halide counterparts, providing advantages in storage and handling.
Propriétés
IUPAC Name |
1,2-dimethylpyridin-1-ium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N.ClHO4/c1-7-5-3-4-6-8(7)2;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOELXXVNSHPBOY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16859-80-6 | |
| Record name | N-Methylpicolinium perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016859806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![14-methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one](/img/structure/B231781.png)


![Acenaphtho[1,2-g]pteridin-11-ol](/img/structure/B231788.png)
![2-(4-methoxyphenyl)-5-methyl[1,3]oxazolo[4,5-c]quinolin-4(5H)-one](/img/structure/B231790.png)
![4-[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-oxobutanoic acid](/img/structure/B231791.png)
![1-Methoxy-9,11-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231797.png)
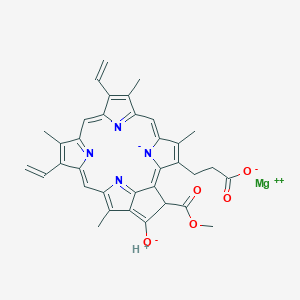
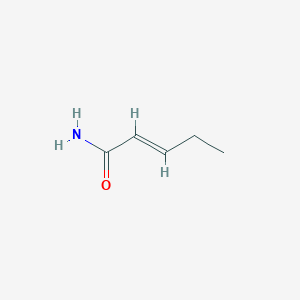
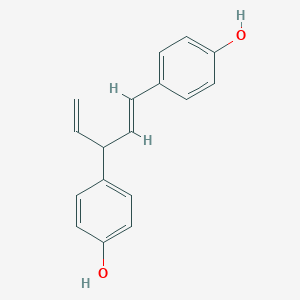
![1-Methoxy-9,12-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231809.png)
